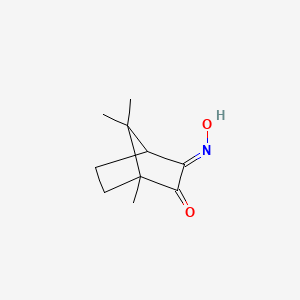
(1R,4S)-Camphorquinone Monooxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S)-Camphorquinone Monooxime is a chiral compound derived from camphorquinone, a bicyclic monoterpene ketone. This compound is known for its unique structural properties and has been studied for various applications in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (1R,4S)-Camphorquinone Monooxime typically involves the oximation of camphorquinone. One common method includes the reaction of camphorquinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired monooxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4S)-Camphorquinone Monooxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Applications De Recherche Scientifique
Chemistry
(1R,4S)-Camphorquinone Monooxime is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine
The compound’s derivatives are explored for their pharmacological properties, including potential antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of polymers and as a photoinitiator in the polymerization of dental resins.
Mécanisme D'action
The mechanism of action of (1R,4S)-Camphorquinone Monooxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s chiral nature also allows it to interact stereospecifically with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphorquinone: The parent compound, used as a photoinitiator in dental materials.
Camphorquinone Dioxime: Another derivative with different reactivity and applications.
Isoborneol: A related monoterpene with distinct chemical properties.
Uniqueness
(1R,4S)-Camphorquinone Monooxime is unique due to its specific chiral configuration and the presence of the oxime functional group. This combination imparts distinct reactivity and interaction profiles, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7+ |
Clé InChI |
YRNPDSREMSMKIY-YRNVUSSQSA-N |
SMILES isomérique |
CC1(C\2CCC1(C(=O)/C2=N/O)C)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2=NO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















